molecular formula C12H15NO5 B1595719 Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 2199-60-2

Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1595719
CAS No.: 2199-60-2
M. Wt: 253.25 g/mol
InChI Key: WPKKEQCPXUTCDZ-UHFFFAOYSA-N
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Description

Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C12H15NO5 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the reaction of diethyl 3,4-pyrroledicarboxylate with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where diethyl 3,4-pyrroledicarboxylate reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position of the pyrrole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Various electrophiles in the presence of catalysts or under specific conditions.

Major Products:

    Oxidation: Diethyl 5-carboxy-3-methyl-1H-pyrrole-2,4-dicarboxylate.

    Reduction: Diethyl 5-hydroxymethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate.

    Substitution: Depends on the electrophile used, resulting in various substituted pyrrole derivatives.

Scientific Research Applications

Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can act as a reactive site for further chemical modifications, allowing the compound to be tailored for specific biological interactions.

Comparison with Similar Compounds

    Diethyl 3,4-pyrroledicarboxylate: Lacks the formyl group at the 5-position.

    Diethyl 5-carboxy-3-methyl-1H-pyrrole-2,4-dicarboxylate: Contains a carboxylic acid group instead of a formyl group.

    Diethyl 5-hydroxymethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate: Contains a hydroxymethyl group instead of a formyl group.

Uniqueness: Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to the presence of the formyl group at the 5-position, which provides a reactive site for further chemical transformations. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new biologically active compounds.

Properties

IUPAC Name

diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-4-17-11(15)9-7(3)10(12(16)18-5-2)13-8(9)6-14/h6,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKKEQCPXUTCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278952
Record name Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2199-60-2
Record name 1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, 2,4-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2199-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 10766
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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